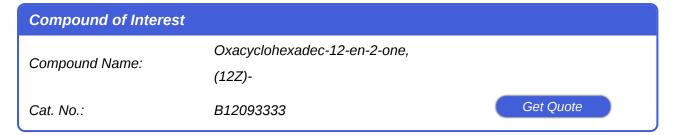


Stereochemistry of Oxacyclohexadec-12-en-2one and its effects

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An in-depth technical guide for researchers, scientists, and drug development professionals on the stereochemistry of Oxacyclohexadec-12-en-2-one and its effects.

Introduction

Oxacyclohexadec-12-en-2-one is a macrocyclic lactone, a class of compounds with significant interest due to their prevalence in nature and diverse biological activities.[1] It is widely utilized as a synthetic musk in the fragrance industry, often under the trade name Habanolide®.[1][2][3] [4] This guide provides a comprehensive overview of the stereochemistry of Oxacyclohexadec-12-en-2-one, its biological effects, and the experimental protocols used for its analysis. The molecule's large 16-membered ring structure imparts specific physicochemical properties that influence its interactions at a cellular level.

Stereochemistry

The systematic IUPAC name for the most common isomer is (12E)-1-oxacyclohexadec-12-en-2-one.[5] This nomenclature defines a 16-membered ring containing an oxygen atom (oxa), a ketone group at the second position, and a double bond at the twelfth carbon with a trans (E) configuration.[1][5] The CAS number for this specific E-isomer is 111879-80-2.[2][5][6][7] Another key stereoisomer is the (12Z)- or cis-isomer, with the CAS number 111879-79-9.[8] It is important to note that some commercial products, such as Globalide®, are available as a mixture of these isomers.[9]







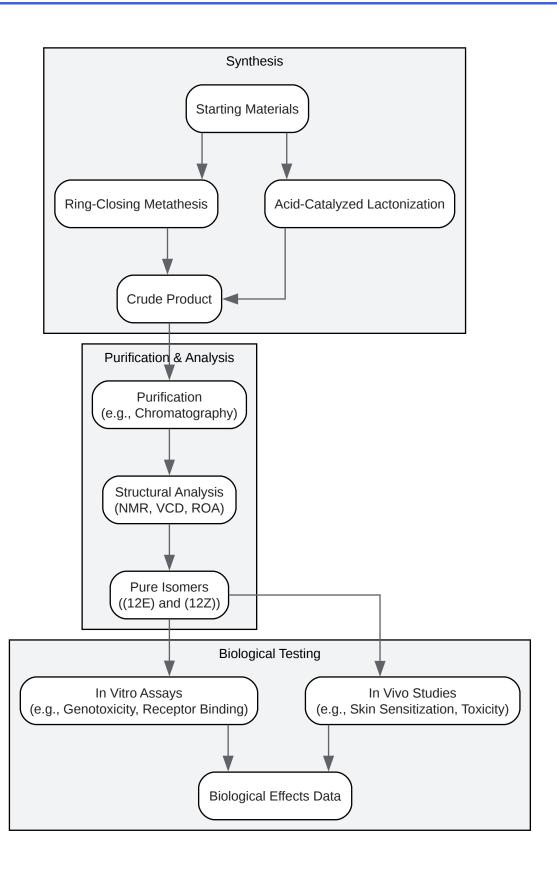
The stereochemistry of macrolides can be complex, with multiple chiral centers influencing their three-dimensional structure and, consequently, their biological activity. Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), often paired with quantum calculations, are instrumental in assigning the absolute configuration of these molecules.[10] For detailed conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY and ROESY techniques, along with molecular dynamics simulations, are employed.[11][12]

Synthesis

The industrial production of Oxacyclohexadec-12-en-2-one is primarily achieved through Ring-Closing Metathesis (RCM), a powerful method for forming large rings efficiently.[1] An alternative and more traditional approach involves an acid-catalyzed lactonization.[1] The synthesis of this molecule is a part of the broader history of macrocyclic musk development.[9]

The following diagram illustrates a generalized workflow for the synthesis and analysis of Oxacyclohexadec-12-en-2-one.





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Caption: Generalized workflow for the synthesis and evaluation of Oxacyclohexadec-12-en-2-one.

Biological Effects and Toxicology

Oxacyclohexadec-12-en-2-one is recognized for its musk-like scent and is a common ingredient in various fragrance compositions.[2] However, its biological effects extend beyond its olfactory properties.

Skin Sensitization

One of the most notable effects is its potential to induce skin sensitization in a subset of the population.[2][13][14] The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments and established maximum acceptable concentration levels for its use in cosmetic and personal care products to mitigate this risk.[2][15]

Endocrine Disruption

The compound is classified as a potential endocrine disruptor.[1][5] This is a critical consideration in its safety profile, particularly for applications involving prolonged human contact.

Aquatic Toxicity

Oxacyclohexadec-12-en-2-one exhibits high toxicity to aquatic life.[1][5] This highlights the importance of considering its environmental fate and impact.

Genotoxicity and Other Toxicological Endpoints

Comprehensive toxicological reviews have been conducted, evaluating acute toxicity, skin and eye irritation, genotoxicity, and reproductive toxicity.[13] Studies have shown that Oxacyclohexadec-12-en-2-one is not genotoxic.[14][15]

Quantitative Toxicological Data

The following table summarizes key toxicological data for Oxacyclohexadec-12-en-2-one.



Endpoint	Value	Reference(s)
Repeated Dose Toxicity (NOAEL)	1000 mg/kg/day	[15]
Reproductive Toxicity (NOAEL)	1000 mg/kg/day	[15]
Skin Sensitization (NESIL)	7500 μg/cm²	[15]
Genotoxicity	Not genotoxic	[14][15]

Physicochemical Properties

Understanding the physicochemical properties of Oxacyclohexadec-12-en-2-one is crucial for predicting its behavior in biological and environmental systems.

Property	Value	Reference(s)
Molecular Formula	C15H26O2	[5][7][8]
Molecular Weight	238.37 g/mol	[4][5][7]
Log P (octanol-water)	5.45	[4]
Susceptibility	Hydrolysis, Oxidation	

The high Log P value indicates significant lipophilicity, suggesting a tendency to associate with biological membranes.[1] The ester linkage in the macrocyclic ring makes it susceptible to hydrolysis.[1]

Experimental Protocols

A variety of experimental protocols are utilized to assess the stereochemistry and biological effects of Oxacyclohexadec-12-en-2-one.

Stereochemical Analysis

• Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are employed to determine the absolute configuration of chiral macrolides. The experimental



spectra are typically compared with quantum chemical calculations for accurate assignment. [10]

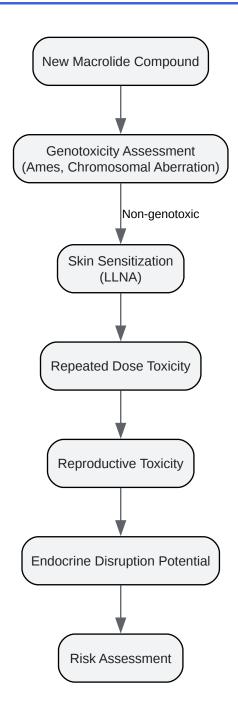
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to elucidate the solution-state conformation of the macrolide ring.[11][12]
- X-ray Crystallography and Cryo-Electron Microscopy: These methods provide high-resolution structural information of macrolides, often in complex with their biological targets.[11]

Toxicological Assays

- Skin Sensitization: The murine Local Lymph Node Assay (LLNA) is a common method to evaluate the skin sensitization potential of a substance.[14]
- Genotoxicity: A battery of tests is used to assess genotoxicity, including:
 - Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations.[14]
 - In Vitro Chromosomal Aberration Test: Examines structural chromosome damage in cultured mammalian cells.[14]
 - In Vivo Micronucleus Test: Assesses chromosome damage in rodents.[14]
- Macrolide-Target Interaction Studies: Footprinting assays can be used to identify the binding sites of macrolides on their biological targets, such as ribosomes.[11]

The following diagram illustrates a decision-making workflow for the toxicological evaluation of a new macrolide like Oxacyclohexadec-12-en-2-one.





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Caption: Toxicological evaluation workflow for new macrolide compounds.

Signaling Pathways

While specific signaling pathways affected by Oxacyclohexadec-12-en-2-one are not extensively detailed in the public domain, its classification as a potential endocrine disruptor suggests interactions with nuclear hormone receptor pathways. The high lipophilicity of the



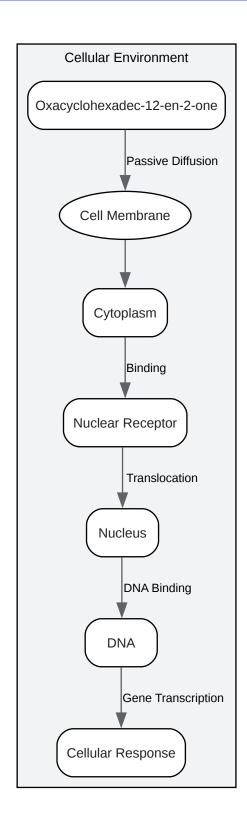
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molecule facilitates its passage across cell membranes, allowing it to potentially interact with intracellular receptors.

The diagram below conceptualizes the potential interaction of a lipophilic molecule like Oxacyclohexadec-12-en-2-one with a nuclear receptor signaling pathway.





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Caption: Potential interaction with a nuclear receptor signaling pathway.



Conclusion

Oxacyclohexadec-12-en-2-one is a molecule of significant industrial importance, particularly in the fragrance sector. A thorough understanding of its stereochemistry is crucial, as different isomers can exhibit varying biological activities and toxicological profiles. While its use is considered safe at regulated concentrations, its potential for skin sensitization, endocrine disruption, and aquatic toxicity necessitates careful handling and risk assessment. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other macrocyclic compounds. Further research into the specific molecular mechanisms underlying its biological effects, particularly in relation to endocrine signaling pathways, is warranted.

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